molecular formula C12H8ClNO2S B13701931 (4-Chlorophenyl)(3-nitrophenyl)sulfane

(4-Chlorophenyl)(3-nitrophenyl)sulfane

Cat. No.: B13701931
M. Wt: 265.72 g/mol
InChI Key: NNZLSWDQJWPDLC-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-nitrophenyl)sulfane is an organic compound with the molecular formula C12H8ClNO2S It is characterized by the presence of a sulfane group (–S–) linking a 4-chlorophenyl group and a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(3-nitrophenyl)sulfane typically involves the reaction of 4-chlorothiophenol with 3-nitrochlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(3-nitrophenyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in the presence of polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)(3-nitrophenyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(3-nitrophenyl)sulfane depends on its specific application. In biological systems, it may interact with cellular targets through its sulfane and nitro groups. These interactions can lead to the modulation of enzymatic activities or the disruption of cellular processes. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(4-nitrophenyl)sulfane
  • (4-Chlorophenyl)(2-nitrophenyl)sulfane
  • (4-Chlorophenyl)(4-nitrophenyl)sulfane

Uniqueness

(4-Chlorophenyl)(3-nitrophenyl)sulfane is unique due to the specific positioning of the chloro and nitro groups on the phenyl rings. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other related compounds.

Properties

Molecular Formula

C12H8ClNO2S

Molecular Weight

265.72 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanyl-3-nitrobenzene

InChI

InChI=1S/C12H8ClNO2S/c13-9-4-6-11(7-5-9)17-12-3-1-2-10(8-12)14(15)16/h1-8H

InChI Key

NNZLSWDQJWPDLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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